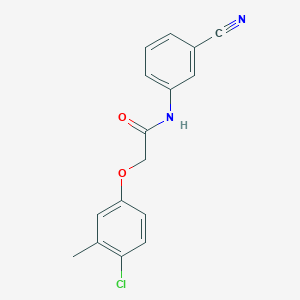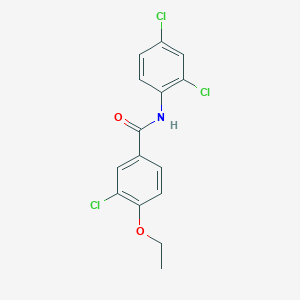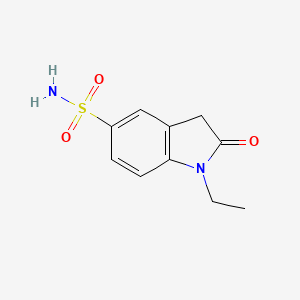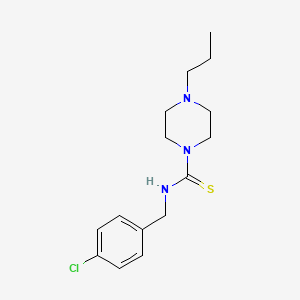![molecular formula C12H14Cl3NO B5870627 1-[2-(2,4,6-trichlorophenoxy)ethyl]pyrrolidine](/img/structure/B5870627.png)
1-[2-(2,4,6-trichlorophenoxy)ethyl]pyrrolidine
Overview
Description
1-[2-(2,4,6-trichlorophenoxy)ethyl]pyrrolidine is a useful research compound. Its molecular formula is C12H14Cl3NO and its molecular weight is 294.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 293.014097 g/mol and the complexity rating of the compound is 224. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Hybrid Ligands and Complexes
- A study by Singh et al. (2003) explored hybrid ligands involving pyrrolidine rings, specifically looking at reactions of (2-chloroethyl)pyrrolidine with various compounds to form ligands that were then used to synthesize palladium(II) and mercury(II) complexes. This demonstrates potential applications in organometallic chemistry (Singh et al., 2003).
Microwave-Assisted Synthesis
- The microwave-assisted synthesis of certain pyrrolidine derivatives was reported by Vargas et al. (2012). This method is an efficient alternative to conventional thermal heating, suggesting its utility in facilitating quicker and more efficient chemical synthesis processes (Vargas et al., 2012).
Molecular Docking and Screening
- Flefel et al. (2018) conducted molecular docking and in vitro screenings of newly synthesized compounds involving pyrrolidine derivatives. These compounds demonstrated antimicrobial and antioxidant activity, indicating their potential use in pharmaceutical applications (Flefel et al., 2018).
Pyrrolidines in Organic Chemistry
- Żmigrodzka et al. (2022) studied the synthesis of pyrrolidines in a specific type of chemical reaction. Their findings highlight the importance of pyrrolidines in various industrial applications, such as in the production of dyes or agrochemical substances (Żmigrodzka et al., 2022).
Quantum Chemical Investigation
- Bouklah et al. (2012) performed a quantum chemical investigation of molecular properties of substituted pyrrolidinones. This research contributes to the understanding of the electronic properties of these compounds, which is crucial for various scientific and industrial applications (Bouklah et al., 2012).
Synthesis and Luminescent Properties
- Research by Fan et al. (2004) on the synthesis and luminescent properties of certain cadmium(II) complexes involving pyrrolidine derivatives indicates potential applications in materials science, particularly in the development of luminescent materials (Fan et al., 2004).
Properties
IUPAC Name |
1-[2-(2,4,6-trichlorophenoxy)ethyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl3NO/c13-9-7-10(14)12(11(15)8-9)17-6-5-16-3-1-2-4-16/h7-8H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAMOTCMNPVSGAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=C(C=C(C=C2Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[4-(4-morpholinyl)-2-phenyl-6-thioxo-1,6-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5870555.png)
![2-[benzyl(2-methylbenzyl)amino]ethanol](/img/structure/B5870562.png)

![1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(3-fluoro-4-methoxyphenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5870568.png)

![(cyclopropylmethyl)[4-(diethylamino)benzyl]propylamine](/img/structure/B5870576.png)

![3-(4-isopropylphenyl)-N-[3-(propionylamino)phenyl]acrylamide](/img/structure/B5870592.png)



![N-(2,5-dimethoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5870635.png)
